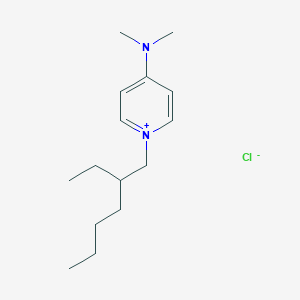
Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, chloride
Cat. No. B6316532
Key on ui cas rn:
92886-00-5
M. Wt: 270.84 g/mol
InChI Key: VENGGGZJFDLMED-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US05117027
Procedure details


86 g (1 mol) of methacrylic acid was neutralized, while stirring, with 280 g of a 25% solution of potassium methylate in methanol. Thereafter, 0.6 g of N,N'-diphenyl-p-phenylenediamine, 2.8 g (0.009 mol) of 1-(2'-ethylhexyl)-4-dimethylaminopyridinium chloride and 198.5 g (1 mol) of 3-chloropropyltrimethoxysilane were added while continuously stirring, and the methanol was distilled off. The reaction mixture was maintained at 125° C. for 1.5 hours and, after cooling, it was separated from the precipitated potassium chloride by filtration. The potassium chloride was washed with methanol. The methanol was evaporated from the combined filtrates, and the residue was distilled under reduced pressure. 230 g of 3-methacryloxypropyltrimethoxysilane having a boiling of 82° C. (0.4 mbar) were obtained, which corresponds to a yield of 92.7% of theory, based on the amount of methacrylic acid used. The purity of the product was 98.5%. In the gas chromatogram only traces of 4-dimethylaminopyridine and 0.01% of 2-ethylhexyl methacrylate were detectable.

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
potassium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Quantity
2.8 g
Type
catalyst
Reaction Step Three

Yield
92.7%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].C[O-].[K+].Cl[CH2:11][CH2:12][CH2:13][Si:14]([O:19][CH3:20])([O:17][CH3:18])[O:15][CH3:16]>CO.C1C=CC(NC2C=CC(NC3C=CC=CC=3)=CC=2)=CC=1.[Cl-].C(C(CCCC)C[N+]1C=CC(N(C)C)=CC=1)C>[C:1]([O:6][CH2:11][CH2:12][CH2:13][Si:14]([O:19][CH3:20])([O:17][CH3:18])[O:15][CH3:16])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:1.2,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
86 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)O
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
potassium methylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
198.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCC[Si](OC)(OC)OC
|
|
Name
|
|
|
Quantity
|
0.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)NC=2C=CC(=CC2)NC=3C=CC=CC3
|
|
Name
|
|
|
Quantity
|
2.8 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C(C)C(C[N+]1=CC=C(C=C1)N(C)C)CCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
125 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while continuously stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the methanol was distilled off
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
after cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
it was separated from the precipitated potassium chloride by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
The potassium chloride was washed with methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The methanol was evaporated from the combined filtrates
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue was distilled under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OCCC[Si](OC)(OC)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 230 g | |
| YIELD: PERCENTYIELD | 92.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 92.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
